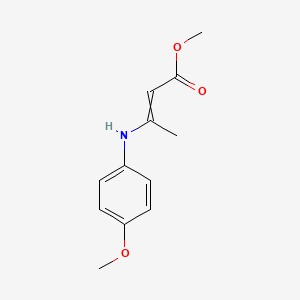

Methyl 3-(4-methoxyanilino)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-methoxyanilino)but-2-enoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of butenoic acid and features a methoxyaniline group attached to the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyanilino)but-2-enoate typically involves the reaction of methyl acetoacetate with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyanilino)but-2-enoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(4-methoxyanilino)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyanilino)but-2-enoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(4-ethoxyanilino)but-2-enoate

- Methyl 3-(4-methylanilino)but-2-enoate

- Methyl 3-(4-chloroanilino)but-2-enoate

Uniqueness

Methyl 3-(4-methoxyanilino)but-2-enoate is unique due to the presence of the methoxyaniline group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for particular applications in research and industry.

Biological Activity

Methyl 3-(4-methoxyanilino)but-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

IUPAC Name: this compound

Canonical SMILES: CCOC(=O)C(=C(C)N(c1ccc(cc1)OC))C

Synthesis

The synthesis of this compound typically involves the reaction of methyl acrylate with 4-methoxyaniline. This reaction can be catalyzed using various methods, including solvent-free conditions or using Lewis acids for improved yields. The reaction proceeds through a nucleophilic addition mechanism, where the aniline derivative attacks the electrophilic carbon of the acrylate.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics like ampicillin and streptomycin .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.015 - 0.045 | Staphylococcus aureus, Escherichia coli |

| Reference Drug (Ampicillin) | 0.1 - 0.5 | Various |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values ranged from 0.004 to 0.06 mg/mL, indicating a strong potential for therapeutic applications in fungal infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Nucleic Acid Synthesis: Some derivatives may inhibit DNA and RNA synthesis in microbial cells.

- Targeting Specific Enzymes: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival.

Study on Antimicrobial Efficacy

A comparative study was conducted on this compound and its derivatives against various bacterial strains. The results demonstrated that the compound exhibited superior efficacy compared to standard antibiotics, particularly against Staphylococcus aureus, with an MIC of 0.015 mg/mL .

Cytotoxicity Assessment

In vitro cytotoxicity studies using the MTT assay indicated that while the compound showed promising antimicrobial activity, it also exhibited moderate cytotoxic effects on normal human cell lines (MRC5). The selectivity index was calculated to assess the safety profile, suggesting that further optimization is required to enhance therapeutic efficacy while minimizing toxicity .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(4-methoxyanilino)but-2-enoate?

this compound, a β-enamino ester, is typically synthesized via condensation reactions between methyl acetoacetate derivatives and substituted anilines. For example, analogous compounds like (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate are prepared by refluxing methyl β-ketoesters with substituted anilines in acetic anhydride, followed by recrystallization from solvent mixtures (e.g., benzene-hexane) . Reaction optimization may involve adjusting reaction time, temperature, and stoichiometry to improve yield and purity. NMR and X-ray crystallography are critical for confirming regio- and stereochemistry .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation or solvent diffusion, and data collected at low temperatures (e.g., 294 K) to minimize thermal motion. SHELX programs (e.g., SHELXL) are used for structure refinement, with hydrogen atoms placed in idealized positions and riding models applied for methyl and aromatic groups. Key metrics include R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

- Chromatography : TLC or HPLC to assess purity.

- Spectroscopy : 1H/13C NMR to verify substitution patterns and hydrogen bonding.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs. For example, in analogous β-enamino esters, N–H···O and C–H···O interactions form cyclic dimers or chains, stabilizing the crystal lattice. The methoxy group’s orientation may alter packing efficiency, which is analyzed via Hirshfeld surfaces or interaction energy calculations .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected 1H NMR shifts vs. X-ray geometries) may arise from dynamic effects in solution (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-temperature NMR to probe conformational flexibility.

- DFT calculations to compare optimized gas-phase structures with crystallographic data.

- Twinned crystal analysis using SHELXD/SHELXE to resolve ambiguities in diffraction data .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of aniline derivatives.

- Catalysis : Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis to accelerate condensation.

- Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) to prevent side reactions .

Q. How are SHELX programs applied in refining complex crystallographic data for this compound?

SHELXL refines positional and anisotropic displacement parameters, with constraints for rigid groups (e.g., methyl rotations). For high-resolution data, twin refinement or split-site models address disorder. The program’s robust least-squares algorithms minimize R-factors, while SHELXPRO generates publication-ready CIF files .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Example from ) | Significance |

|---|---|---|

| Space group | P21/n | Symmetry operations |

| R-factor | 0.042 | Data fit quality |

| Z | 4 | Molecules per unit cell |

| β-angle (°) | 96.519 | Unit cell geometry |

| Data-to-parameter ratio | 16.6 | Refinement reliability |

Table 2: Common Hydrogen-Bonding Interactions in β-Enamino Esters

| Donor–Acceptor | Distance (Å) | Graph Set Notation | Role in Packing |

|---|---|---|---|

| N–H···O (carbonyl) | 2.85–3.10 | R22(8) | Dimer formation |

| C–H···O (methoxy) | 3.20–3.40 | C(4) | Chain stabilization |

Properties

CAS No. |

920312-58-9 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

methyl 3-(4-methoxyanilino)but-2-enoate |

InChI |

InChI=1S/C12H15NO3/c1-9(8-12(14)16-3)13-10-4-6-11(15-2)7-5-10/h4-8,13H,1-3H3 |

InChI Key |

GRBMOJBEAKIXCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OC)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.